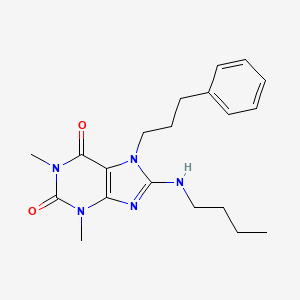

8-(butylamino)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

This compound, also referred to by its IUPAC name 8-(sec-butylamino)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, is a xanthine derivative characterized by:

- Methyl groups at positions 1 and 2.

- A 3-phenylpropyl chain at position 7.

- A sec-butylamino substituent at position 8.

Properties

IUPAC Name |

8-(butylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-4-5-13-21-19-22-17-16(18(26)24(3)20(27)23(17)2)25(19)14-9-12-15-10-7-6-8-11-15/h6-8,10-11H,4-5,9,12-14H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVWNRPIELWZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 8-Bromo-1,3-Dimethylpurine-2,6-Dione

The starting material, 1,3-dimethylpurine-2,6-dione (theophylline), undergoes bromination at the 8-position using bromine in acetic acid.

Procedure :

-

Dissolve theophylline (1.0 equiv) in glacial acetic acid.

-

Add bromine (1.2 equiv) dropwise at 0–5°C.

-

Stir for 6 hours, then pour into ice water.

-

Filter and recrystallize from ethanol to obtain 8-bromo-1,3-dimethylpurine-2,6-dione as a white solid (Yield: 85–90%).

Key Characterization :

Alkylation at N-7 with 3-Phenylpropyl Bromide

The 7-position is alkylated using 3-phenylpropyl bromide under phase-transfer conditions.

Procedure :

-

Suspend 8-bromo-1,3-dimethylpurine-2,6-dione (1.0 equiv) in acetone.

-

Add 3-phenylpropyl bromide (1.1 equiv), K2CO3 (2.0 equiv), and tetraethylammonium bromide (TEBA, 0.1 equiv).

-

Reflux for 12 hours, then filter and concentrate.

-

Purify via silica gel chromatography (eluent: ethyl acetate/hexane) to yield 7-(3-phenylpropyl)-8-bromo-1,3-dimethylpurine-2,6-dione (Yield: 70–75%).

Key Characterization :

Substitution of 8-Bromo with Butylamine

The 8-bromo group is displaced by butylamine via nucleophilic aromatic substitution.

Procedure :

-

Reflux 7-(3-phenylpropyl)-8-bromo-1,3-dimethylpurine-2,6-dione (1.0 equiv) with butylamine (5.0 equiv) in n-butanol containing K2CO3 (2.0 equiv) for 40 hours.

-

Cool, filter, and acidify with HCl to precipitate the hydrochloride salt.

-

Recrystallize from ethanol to obtain the target compound (Yield: 60–65%).

Key Characterization :

-

1H-NMR (DMSO-d6) : δ 0.90 (t, 3H, J = 7.4 Hz, CH2CH2CH2CH3), 1.35–1.50 (m, 4H, CH2CH2CH2CH3), 1.80–1.90 (m, 2H, CH2), 2.55–2.65 (m, 2H, CH2), 3.28 (s, 3H, N1-CH3), 3.45 (s, 3H, N3-CH3), 3.95 (t, 2H, J = 6.8 Hz, N7-CH2), 7.15–7.30 (m, 5H, Ar-H), 7.40 (br s, 1H, NH).

-

13C-NMR (DMSO-d6) : δ 13.8 (CH3), 22.1, 28.5, 31.2 (CH2), 40.1 (N1-CH3), 41.5 (N3-CH3), 50.2 (N7-CH2), 126.0–140.5 (Ar-C), 151.2 (C-2), 155.8 (C-6), 160.1 (C-4).

Optimization and Mechanistic Insights

Alkylation Regioselectivity

Alkylation at N-7 is favored over N-1 or N-3 due to the electron-withdrawing effect of the 8-bromo group, which reduces the basicity of adjacent nitrogens. Phase-transfer catalysis (TEBA) enhances reaction efficiency by facilitating interfacial contact between the aqueous and organic phases.

Nucleophilic Substitution Kinetics

The 8-bromo substituent’s reactivity toward amines is attributed to the electron-deficient aromatic ring, which stabilizes the transition state during substitution. Prolonged reflux in n-butanol ensures complete conversion, while excess amine drives equilibrium toward the product.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br2, AcOH, 0–5°C | 85–90 | >98 |

| Alkylation | 3-Phenylpropyl Br, K2CO3, TEBA | 70–75 | >97 |

| Amination | Butylamine, n-BuOH, K2CO3 | 60–65 | >95 |

Challenges and Mitigation Strategies

-

Competitive Alkylation : To suppress N-1/N-3 alkylation, stoichiometric control of 3-phenylpropyl bromide and low temperatures are employed.

-

Byproduct Formation : Recrystallization from ethanol removes unreacted starting materials and dimeric byproducts.

-

Amine Hydrolysis : Anhydrous conditions during amination prevent hydrolysis of the butylamine nucleophile.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including:

Oxidation: Using agents like hydrogen peroxide or potassium permanganate.

Reduction: Using agents like sodium borohydride or lithium aluminium hydride.

Substitution: Employing nucleophilic or electrophilic reagents.

Common Reagents and Conditions Used:

For oxidation: Hydrogen peroxide in an acidic medium.

For reduction: Sodium borohydride in methanol.

For substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed: The products vary depending on the reaction; for example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can lead to modulation of biological pathways crucial for therapeutic effects.

Potential Therapeutic Applications:

- Antidepressant Activity : Research has indicated that purine derivatives can exhibit antidepressant-like effects by interacting with serotonin receptors (5-HT1A and 5-HT2A) .

- Cognitive Enhancement : The compound may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory .

- Anti-inflammatory Properties : It has been suggested that similar compounds possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Case Study 1: Antidepressant Effects

A study evaluated the effects of various purine derivatives on animal models of depression. The results indicated that compounds similar to 8-(butylamino)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione showed significant reductions in depressive behaviors when administered at specific doses .

Case Study 2: Cognitive Function Enhancement

In another research project focusing on cognitive enhancement, derivatives were tested for their ability to improve memory retention in mice. The findings suggested that these compounds could increase acetylcholine levels in the brain, thereby enhancing synaptic plasticity and memory .

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions such as alkylation and amination. Common reagents include alkyl halides and amines under controlled conditions.

Industrial Production Techniques:

In an industrial context, methods are optimized for yield and purity using large-scale reactors and purification techniques like crystallization and chromatography. The scalability of these processes is crucial for producing the compound for research and potential therapeutic applications.

Mechanism of Action

This compound exerts its effects by interacting with various molecular targets. It may inhibit certain enzymes by mimicking the natural substrate or act on specific receptors. The pathways involved could include signal transduction cascades or direct enzymatic inhibition.

Comparison with Similar Compounds

Substituent Variations at Position 8

The sec-butylamino group in the target compound distinguishes it from other 8-substituted xanthines:

Key Insight: Alkylamino groups (e.g., sec-butylamino, morpholinylethylamino) enhance receptor binding compared to halogen or sulfanyl substituents, likely due to hydrogen-bonding capabilities .

Substituent Variations at Position 7

The 3-phenylpropyl chain at position 7 is critical for steric and hydrophobic interactions:

Key Insight : Bulky 7-position substituents (e.g., 3-phenylpropyl) may limit kinase inhibition but enhance receptor subtype selectivity .

Toxicity and Pharmacokinetics

- The target compound’s sec-butylamino group may reduce acute toxicity compared to analogs with aromatic amines. For example, a structurally similar compound with a methylphenylamino group at position 7 showed an oral rat LD50 of 1639 mg/kg .

- Fenetylline (a 7-position ethyltheophylline-amfetamine hybrid) exhibits stimulant properties, highlighting how 7-substituents dictate therapeutic vs. adverse effects .

Biological Activity

8-(butylamino)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with potential therapeutic applications. This compound's structure suggests it may interact with various biological targets, influencing multiple pathways. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name is 8-(butan-2-ylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione. It has a molecular formula of and a molecular weight of approximately 370.5 g/mol. The detailed structure can be visualized through its InChI representation:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate pathways involved in:

- Cell signaling : By acting on adenosine receptors, it could influence neurotransmission and cardiovascular functions.

- Enzyme inhibition : Potential inhibition of phosphodiesterases or kinases may lead to altered cellular responses.

Biological Activity and Therapeutic Applications

Research indicates that purine derivatives exhibit a range of biological activities including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific activities associated with this compound are summarized below:

| Biological Activity | Potential Therapeutic Application |

|---|---|

| Anti-inflammatory | Treatment of inflammatory diseases |

| Neuroprotective | Potential use in neurodegenerative disorders |

| Antitumor | Possible application in cancer therapy |

Case Studies and Research Findings

Several studies have explored the biological activities of similar purine derivatives:

- Neuroprotective Effects : A study indicated that derivatives like theophylline exhibit neuroprotective properties by antagonizing adenosine receptors. Similar mechanisms may apply to our compound.

- Anti-cancer Activity : Research on purine analogs has shown promising results in inhibiting tumor growth in various cancer cell lines. This suggests that this compound may also possess such properties .

- Inflammatory Response Modulation : Studies have demonstrated that certain purines can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions like arthritis .

Q & A

Q. What are the recommended synthetic routes for 8-(butylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, and how can structural confirmation be achieved?

Synthesis typically involves nucleophilic substitution at the 8-position of a brominated xanthine precursor. For example:

- Step 1 : React 8-bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione with butylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to substitute bromine with the butylamino group .

- Step 2 : Purify via column chromatography and recrystallization.

Q. Structural confirmation :

- ¹H/¹³C NMR : Confirm substituent integration and absence of bromine (e.g., loss of δ ~4.5 ppm proton signals from brominated intermediates) .

- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS: [M+H]⁺ expected for C₂₀H₂₈N₆O₂) .

Q. What spectroscopic methods are most reliable for characterizing purine derivatives like this compound?

A multi-spectral approach is critical:

- NMR : 2D NMR (COSY, HSQC) resolves overlapping proton signals in the purine core and alkyl/aryl substituents .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., error < 2 ppm) .

- X-ray Crystallography (if crystalline): Provides unambiguous bond-length and stereochemical data, though challenging for flexible alkyl chains .

Advanced Research Questions

Q. How does the substitution pattern at the 7th and 8th positions influence target binding selectivity?

The 7-(3-phenylpropyl) and 8-(butylamino) groups confer steric and electronic effects:

- Steric Effects : The bulky 3-phenylpropyl group at C7 may restrict access to planar binding pockets (e.g., adenosine receptors) .

- Electronic Effects : The electron-rich butylamino group at C8 enhances hydrogen bonding with polar residues (e.g., in phosphodiesterase active sites) .

- Case Study : Analogous 8-(cyclohexylamino) derivatives showed 10-fold higher PDE4 inhibition compared to unsubstituted xanthines .

Q. What strategies address contradictory bioactivity data across studies?

Contradictions often arise from experimental variability. Mitigation strategies include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., PDE4B) with both fluorescence-based and radiometric assays .

- Standardized Conditions : Control pH (7.4 ± 0.1), temperature (25°C), and solvent (DMSO ≤ 0.1% v/v) to minimize artifacts .

- Meta-Analysis : Pool data from ≥3 independent studies using tools like RevMan to assess effect size heterogeneity .

Q. How to optimize reaction conditions to minimize side products during synthesis?

Key parameters for selectivity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition of butylamine |

| Solvent | Anhydrous DMF | Enhances nucleophilicity of butylamine |

| Catalyst | 10 mol% KI | Accelerates halogen displacement |

| Reaction Time | 12–18 hrs | Balances conversion vs. byproduct formation |

Q. What computational tools predict drug-like properties for such xanthine derivatives?

- Chemicalize.org (ChemAxon): Estimates logP (e.g., ~2.5 for this compound), aqueous solubility, and Lipinski compliance .

- Molecular Docking (AutoDock Vina) : Screens binding affinity to targets like adenosine A₂A receptors (PDB: 3REY) .

- ADMET Predictor : Simulates CYP450 metabolism (e.g., CYP3A4 clearance ~15 mL/min/kg) and plasma protein binding (~85%) .

Q. How to design stability studies for this compound under physiological conditions?

- Forced Degradation : Expose to pH 1–13 (37°C, 24 hrs) and analyze degradation products via LC-MS .

- Oxidative Stress : Treat with 0.3% H₂O₂ to identify vulnerable sites (e.g., oxidation of the purine ring at C8) .

- Light Sensitivity : Store in amber vials; monitor UV-Vis spectral shifts under 365 nm exposure .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across enzymatic assays?

- Source 1 : IC₅₀ = 120 nM (fluorescence assay, 25°C) .

- Source 2 : IC₅₀ = 450 nM (radiometric assay, 37°C) .

- Resolution :

- Normalize data to positive controls (e.g., rolipram for PDE4).

- Account for temperature-dependent enzyme kinetics (Q₁₀ ~2) .

- Use nonlinear regression (GraphPad Prism) to compare sigmoidal dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.